Compound Description: 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a planar molecule composed of a pyrazole ring fused to a pyrimidinone ring. The crystal structure reveals sheets of molecules formed through N—H⋯O, C—H⋯O, and C—H⋯H hydrogen bonds. These sheets interact further via π–π stacking interactions. []
Compound Description: This compound is a guanosine analog with a pyrazolo[3,4-d]pyrimidin-4(5H)-one core replacing the purine ring system. Synthetically, it can be prepared from a protected AICA riboside congener via a series of reactions including thiourea formation, methylation, cyclization, and deprotection. []
Compound Description: This class of compounds possesses a pyrazolo[3,4-d]pyrimidin-4(5H)-one core structure with an amino group at the 5-position and an arylamino substituent at the 6-position. Their synthesis involves a tandem aza-Wittig and annulation reaction using iminophosphoranes, aromatic isocyanates, and hydrazine. These compounds exhibited promising antifungal activity against Botrytis cinerea Pers and Sclerotinia sclerotiorum. []
1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one and its 6-substituted derivatives
Compound Description: This group of compounds shares a 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one core structure with variations in the substituents at the 6-position. Their synthesis involves reacting 5-amino-1-phenyl-1H-pyrrazole-4-carboxamide with various ethyl alcanoates in the presence of sodium ethoxide in ethanol. []
Compound Description: This class of compounds, featuring an aryl group at the 1-position and a saturated pyrimidinone ring, displays inhibitory activity against cyclin-dependent kinases (CDKs), specifically CDK4/cyclin D1 complexes. This activity is attributed to their interaction with the ATP-binding site of the enzyme. Further structural modifications, such as the introduction of a 6-(arylmethyl) group, enhanced their selectivity for CDK2 and improved their antiproliferative effects. []
Compound Description: This specific pyrazolo[3,4-d]pyrimidin-4(5H)-one derivative possesses a phenyl group at the 1-position, a methylthio group at the 3-position, an amino group at the 5-position, and a 4-fluorophenylamino substituent at the 6-position. X-ray crystallography revealed a planar pyrazolo[3,4-d]pyrimidin-4-one moiety with delocalized electron density. Intermolecular hydrogen bonds involving N(6)-H(6)…O(1) and C(15)-H(15)…O(1) contribute to the crystal packing. []
Compound Description: This group of pyrazolo[3,4-d]pyrimidine-4-one derivatives possesses an arylthio group at the 6-position and a methylthio group at the 3-position. Their synthesis involves a tandem aza-Wittig and annulation reaction using iminophosphoranes, arylisocyanate, and substituted thiophenols. Preliminary bioassays indicated that some members of this group showed good herbicidal activities against Brassica napus (rape) and Echinochloa crusgalli (barnyard grass). []
Compound Description: PF-04447943 is a potent and selective inhibitor of the enzyme PDE9A. It was discovered through a combination of parallel synthesis and structure-based drug design, demonstrating excellent pharmacokinetic properties and the ability to elevate cGMP levels in the brain. This compound has shown potential in treating cognitive disorders. []
Compound Description: This compound serves as a key intermediate in the synthesis of diverse 1-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives. It can be synthesized efficiently from readily available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate through a two-step process. []
Compound Description: This group of compounds features a thioxo group at the 6-position, a phenyl group at both the 1- and 5-positions, and a saturated pyrimidinone ring. These compounds serve as precursors for generating various thioether derivatives, some of which exhibited significant antiangiogenic activities, potentially by inhibiting vascular endothelial growth factor (VEGF) and matrix metalloproteinase-9 (MMP-9). []
Substituted and fused pyrazolo[3,4-d]pyrimidin-4-ones
Compound Description: This broad category encompasses diverse pyrazolo[3,4-d]pyrimidin-4-one derivatives with various substituents, including fused ring systems. Many of these compounds displayed promising anti-inflammatory activity, comparable to indomethacin, with some exhibiting minimal ulcerogenic effects. []
Compound Description: This group of compounds, characterized by phenyl groups at the 1- and 5-positions, exhibits anti-proliferative activity against various cancer cell lines. Specifically, compounds with aminoguanidino or guanidino substituents at the 6-position demonstrated potent inhibition of RKO colon cancer cell proliferation by inducing apoptosis, cell cycle arrest, and modulating key proteins like p53, p21, Bax, Bcl-2, ERK1/2, Akt, and caspase-3. []
Compound Description: This group of compounds features a complex, multi-ring structure incorporating a pyrazolo[3,4-d]pyrimidine moiety. They exhibit inhibitory activity against phosphoinositide 3-kinase (PI3K) and are potentially useful in treating inflammatory diseases, particularly respiratory inflammatory diseases. [, ]
Compound Description: This compound, containing a methylsulfanyl group at the 4-position and an ethylacetate substituent at the 1-position of the pyrazolo[3,4-d]pyrimidine core, exhibits a "sandwich-type" structure in its crystal form due to weak C—H...O and C—H...N hydrogen bonds and π-stacking interactions. Hirshfeld surface analysis highlights H...H, H...O/O...H, and H...N/N...H interactions as the main contributors to crystal packing. []
Compound Description: This compound represents a complex chromenopyrazolopyridinone derivative containing a thieno[2,3-d]pyrimidine moiety. It is synthesized by reacting a specific pyrazoleamine with 3-acetyl-2H-chromen-2-one using FeCl3-SiO2 as a catalyst. []
Compound Description: This compound is a 4,6-disubstituted 1H-pyrazolo[3,4-d]pyrimidine derivative with a chloromethyl group at the 6-position and a dimethylamino group at the 4-position. It is selectively formed through the nucleophilic substitution of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine. []
Compound Description: This group of compounds is characterized by a phenyl group at the 1-position, a methylthio group at the 3-position, a benzamido group at the 5-position, and an arylamino substituent at the 6-position. They are synthesized from iminophosphoranes, aryl isocyanates, and substituted benzoylhydrazines. Some members of this group exhibit significant herbicidal activity against various plant species, including Brassica napus and Echinochloa crusgalli. []
Compound Description: This compound serves as a versatile intermediate for synthesizing various pyrazolo[3,4-d]pyrimidin-4-one derivatives. It is prepared by hydrolyzing ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate and subsequently reacting the resulting carboxylic acid with acetic anhydride. []
Compound Description: These compounds, representing pyrido[2,3-d]pyrimidin-4-one and pyrazolo[3,4-d]pyrimidine scaffolds, were synthesized and evaluated for their cytotoxic activity. Molecular docking studies suggested their potential as tyrosine kinase and thymidylate synthase inhibitors. Notably, some derivatives exhibited promising anticancer activity against MCF-7, Hep G2, and Hela cell lines. []
Compound Description: These compounds represent guanosine analogues with variations at the 3-position of the pyrazolo[3,4-d]pyrimidine ring system. They were synthesized and evaluated for their immunomodulatory activity, specifically their ability to enhance natural killer cell function and provide antiviral protection against Semliki Forest virus. []
1-Methyl- or 1-phenyl-6-(2-substitutedphenyl)-pyrazolo[3,4-d]-1,3-oxazin-4(1H)-ones
Compound Description: This series of compounds features a pyrazolo[3,4-d]-1,3-oxazin-4(1H)-one core structure with a methyl or phenyl group at the 1-position and a substituted phenyl ring at the 6-position. They were synthesized and evaluated for their analgesic and anti-inflammatory activities, demonstrating efficacy comparable to phenylbutazone but with improved safety profiles. []
Compound Description: This compound, existing in both anhydrous and solvated forms, is structurally characterized by a pyrazolo[3,4-b]pyridine moiety linked to a pyrimidine ring through a methylene bridge. The compound forms various solvates, including a hemi-ethanol solvate, which is particularly relevant for its pharmaceutical applications in treating cardiovascular diseases. []
Compound Description: This series of compounds, featuring a methylthio group at the 3-position and either an alkylamino or an alkyloxy group at the 6-position, was synthesized using a tandem aza-Wittig reaction. These compounds exhibited notable inhibitory activity against barnyard grass and rape, suggesting their potential as herbicides. []
Compound Description: BAY 41-2272 is a nitric oxide (NO)-independent soluble guanylyl cyclase (sGC) activator. It causes vasorelaxation through both cGMP-dependent and -independent mechanisms, including the blockade of calcium influx and stimulation of the sodium pump. This compound has potential therapeutic applications in cardiovascular diseases. [, ]
Pyrazolo[3,4-d]pyrimidin-4-ones
Compound Description: This broad class of compounds encompasses a wide range of derivatives with varying substituents on the pyrazolo[3,4-d]pyrimidin-4-one core structure. Depending on their substitution patterns, they can be synthesized through different methods, including heterocyclization reactions using Brønsted-acidic ionic liquids as catalysts. []
Compound Description: This specific group of compounds features a methyl group at the 3-position and a trihalomethyl group at the 6-position of the pyrazolo[3,4-d]pyrimidin-4-one core. Their synthesis involves a thermal intramolecular cyclocondensation of N-methoxycarbonyl-N'-(5-pyrazolyl)trihaloacetamidines, which are readily accessible from the reaction between N-(methoxycarbonyl)trihaloacetimidoylchlorides and 5-aminopyrazoles. []
2-Amino-N-1H-pyrazolo[3,4-d]pyrimidin-4-ylacetamide (1) and 3H-imidazo[1,2-c]pyrazolo[4,3-e]pyrimidin-2(7H)-one (2)
Compound Description: These two compounds represent intermediates in a rearrangement reaction sequence. Compound 1, an acetamide derivative of pyrazolo[3,4-d]pyrimidine, undergoes rearrangement to form the imidazopyrazolopyrimidine derivative, compound 2. Subsequently, compound 2 rearranges further to yield N-1H-pyrazolo[3,4-d]pyrimidin-4-ylglycine. []
Compound Description: This complex compound represents a polymeric structure containing a pyrazolo[3,4-d]pyrimidine moiety with a pyridyl group at the 3-position and a 2,4,6-trichlorophenyl group at the 1-position. The sodium ions in the structure are coordinated by methanol molecules and oxygen and nitrogen atoms from the pyrazolopyrimidine units, forming a complex network. []
Compound Description: This group of compounds is characterized by a 2,4-dinitrophenyl group at the 1-position, a methyl group at the 3-position, a hydroxyl group at the 6-position, and various substituents on the phenyl ring at the 4-position. They were synthesized and screened for antimicrobial activity using the cup borer method. []
Compound Description: This compound represents a fused pyrazolopyrimidobenzoimidazole derivative synthesized as a key intermediate for preparing various heterocyclic compounds. Reacting this compound with appropriate active methylene compounds yields pyrimidopyrazolopyrimidobenzimidazolediones and triazinopyrazolopyrimidobenzimidazoles. []
3-Methyl-4-aryl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-6-thiols (II)
Compound Description: This class of compounds features a phenyl group at the 1-position, a methyl group at the 3-position, and a thiol group at the 6-position of the pyrazolo[3,4-d]pyrimidine core. They are synthesized by reacting thiourea with 3-methyl-1-phenyl-4-arylidene-2-pyrazolin-5-ones in the presence of ethanolic potassium hydroxide. []
Compound Description: This category includes a series of compounds designed as butylidene-linker models incorporating pyrazolo[3,4-d]pyrimidine, purine, or 7-deazapurine moieties. These compounds adopt folded conformations in solution and the solid state due to intramolecular π-π interactions. Some compounds also exhibit C-H···π interactions. []
Compound Description: These compounds represent a series of pyrazolo[3,4-d]pyrimidine derivatives containing a thione group at the 4-position. They are synthesized through the reaction of the corresponding thiones with alkyl halides or substituted acetamides. These compounds exhibit varying degrees of activity as amplifiers of phleomycin against E. coli. []
Synthesis Analysis
Methods and Technical Details
The synthesis of 6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one can be achieved through various methods. A commonly reported approach involves a multi-component reaction that utilizes starting materials such as 5-methyl-1H-pyrazol-3-amine, arylisothiocyanates, and aldehydes. This reaction is typically catalyzed by p-toluenesulfonic acid in an ionic liquid medium, yielding high purity products with excellent yields.
Another method includes the use of microwave-assisted synthesis, which enhances reaction rates and yields by providing uniform heating. This technique has been applied to synthesize related pyrazolo[3,4-d]pyrimidine derivatives efficiently. The synthesis often involves refluxing the reactants in organic solvents like ethanol or using solvent-free conditions to improve environmental sustainability.
Molecular Structure Analysis
Structure and Data
The molecular formula for 6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one is C7H8N4O. The compound features a fused bicyclic structure comprising a pyrazole ring and a pyrimidine ring. The structural representation reveals the presence of a methyl group at the 6-position and a carbonyl group at the 4-position of the pyrazolo ring.
Key structural data include:
Chemical Reactions Analysis
Reactions and Technical Details
6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one can participate in various chemical reactions due to its functional groups. Notable reactions include:
Nucleophilic Substitution: The carbonyl group can be targeted for nucleophilic attack by amines or alcohols, leading to the formation of substituted derivatives.
Condensation Reactions: Under acidic or basic conditions, this compound can undergo condensation with aldehydes or ketones to form more complex structures.
Cyclization Reactions: The presence of reactive sites allows for cyclization with other heterocycles or aromatic compounds to yield polycyclic derivatives.
These reactions are often facilitated by catalysts such as p-toluenesulfonic acid or under microwave irradiation to enhance efficiency and selectivity.
Mechanism of Action
Process and Data
The mechanism of action for compounds like 6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one typically involves interactions with specific biological targets such as enzymes or receptors. For instance:
Enzyme Inhibition: This compound has been identified as a potential inhibitor of certain kinases involved in cancer pathways. It may bind to the active site of these enzymes, preventing substrate access and subsequent catalytic activity.
Receptor Modulation: It may also interact with neurotransmitter receptors or other cellular targets, modulating their activity which could lead to therapeutic effects.
Quantitative structure-activity relationship (QSAR) studies often accompany these investigations to correlate structural features with biological activity.
Physical and Chemical Properties Analysis
Physical and Chemical Properties
The physical properties of 6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one include:
Appearance: Typically appears as a white to off-white crystalline solid.
Solubility: Soluble in polar organic solvents such as ethanol and dimethyl sulfoxide but may have limited solubility in nonpolar solvents.
Stability: Generally stable under normal laboratory conditions but should be protected from moisture and light.
Chemical properties are characterized by its reactivity towards electrophiles due to the electron-rich nature of the pyrazole ring and the electrophilic carbonyl group.
Applications
Scientific Uses
6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one exhibits significant potential in medicinal chemistry:
Anticancer Agents: Its derivatives are being explored as inhibitors of mTOR (mechanistic target of rapamycin), which plays a critical role in cell growth and proliferation.
Antimicrobial Activity: Some studies indicate that this compound may possess antibacterial or antifungal properties.
Drug Development: Due to its structural versatility, it serves as a scaffold for designing new drugs targeting various diseases.
Research continues to explore its full potential through synthetic modifications and biological evaluations aimed at enhancing efficacy and reducing side effects.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.